5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Description
5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a methoxy substituent at the 5-position of the aromatic core and a pyrrolidinyl ethyl side chain at the 2-position. Naphthalimides are known for their planar aromatic structure, enabling interactions with biological targets such as DNA and proteins.
Properties
CAS No. |
69408-99-7 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-methoxy-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H20N2O3/c1-24-14-11-13-5-4-6-15-17(13)16(12-14)19(23)21(18(15)22)10-9-20-7-2-3-8-20/h4-6,11-12H,2-3,7-10H2,1H3 |
InChI Key |
ZUQGGIPILNWNRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN4CCCC4 |
Origin of Product |
United States |
Biological Activity
5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzoisoquinoline diones, characterized by a unique structure that contributes to its biological activity. Its chemical formula is , and it features a methoxy group and a pyrrolidine moiety, which are critical for its interaction with biological targets.
Research indicates that compounds within the benzoisoquinoline-1,3(2H)-dione class can inhibit specific viral polymerases, particularly the hepatitis C virus (HCV) NS5B polymerase. The mechanism involves binding to the non-nucleoside binding site of the enzyme, thus preventing RNA replication. This was demonstrated through high-throughput screening (HTS) assays that identified submicromolar potency against HCV replicons without affecting other polymerases like HIV-RT or Polio-pol .
Antiviral Activity
The antiviral properties of this compound have been highlighted in multiple studies. Notably, it has shown effectiveness as an inhibitor of HCV NS5B polymerase, with a focus on its selective action during the pre-elongation phase of viral replication .
Anticancer Potential
In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Compounds in this class have been noted for their ability to inhibit bromodomains associated with various cancers. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression .
Case Study: Hepatitis C Virus Inhibition
A study published in PubMed evaluated a series of benzoisoquinoline diones for their ability to inhibit HCV NS5B polymerase. The results showed that certain derivatives exhibited low micromolar activity against HCV replicons, demonstrating a favorable activity-toxicity window in cellular assays .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
Nitro Substituent: Pinafide (5-Nitro Derivative)
- Structure: 5-Nitro-2-[2-(1-pyrrolidinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (Pinafide, CAS 54824-20-3) .
- Properties :
Amino Substituent: Amonafide (5-Amino Derivative)
- Structure: 5-Amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (Amonafide) .
- Properties: Antitumor Activity: Demonstrated activity in breast and ovarian cancers. The amino group facilitates hydrogen bonding with DNA but is associated with dose-limiting myelosuppression .
- Comparison: The methoxy group may offer improved metabolic stability over the amino group, which is prone to oxidation.
Side-Chain Modifications
Dimethylaminoethyl Side Chain
- Example: 6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) .
- Properties: Fluorescence: The dimethylaminoethyl group enables pH-sensitive fluorescence, useful in sensor applications. Protonation in acidic environments (e.g., lysosomes) enhances emission .
- Comparison: The pyrrolidinyl group in the target compound may reduce polarity compared to dimethylaminoethyl, altering biodistribution.
Hydroxyethyl and Sulfur-Containing Side Chains
- Examples: 2-(2-Hydroxyethyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (7b) . Compound 8: 6-Chloro-2-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
- Properties :
- Comparison : The pyrrolidinyl group may enhance lipophilicity, favoring blood-brain barrier penetration over hydrophilic hydroxyethyl derivatives.
Hybrid Conjugates
- Example: (E)-2-(2-(4-((4-(3-Ferrocenyl-acryloyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (14b) .
- Properties :
- Comparison : The target compound lacks metal coordination sites, suggesting distinct mechanisms (e.g., DNA intercalation vs. redox cycling).
Structure-Activity Relationships (SAR)
Key findings from SAR studies:
Aromatic Substituents: Electron-withdrawing groups (e.g., nitro) enhance DNA intercalation but increase toxicity. Methoxy and amino groups balance binding affinity and metabolic stability .
Side Chains: Pyrrolidinyl and dimethylaminoethyl groups improve solubility and tissue penetration. Hydroxyethyl and thioether chains optimize antifungal activity .
Data Tables
Table 2: Physical Properties of Key Analogs
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| Target | C₁₈H₁₉N₃O₄ | 341.37 | Not reported | Methoxy, pyrrolidinyl |
| Pinafide | C₁₈H₁₇N₃O₄ | 339.35 | Not reported | Nitro, pyrrolidinyl |
| Amonafide | C₁₆H₁₈N₄O₂ | 298.34 | Not reported | Amino, dimethylaminoethyl |
| 14b | C₃₆H₃₂FeN₅O₄ | 678.52 | 210–212 | Ferrocenyl conjugate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
